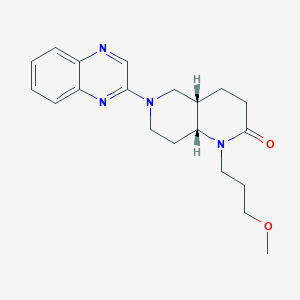![molecular formula C13H24N2O3 B5326342 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as BMS-204352, is a small molecule inhibitor that targets the hepatitis C virus (HCV) NS5A protein. HCV is a major cause of liver disease and affects millions of people worldwide. The development of effective therapies for HCV is a major research area, and BMS-204352 is one of the promising candidates.
Mecanismo De Acción
The NS5A protein is essential for the replication of HCV, and 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride targets this protein by binding to a specific domain called the dimerization interface. This binding disrupts the function of NS5A, leading to the inhibition of viral replication.
Biochemical and physiological effects:
This compound has been shown to have potent antiviral activity against HCV in vitro. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride is its specificity for the NS5A protein, which makes it a promising candidate for the development of HCV therapies. However, the use of this compound in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
1. Evaluation of the safety and efficacy of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride in humans.
2. Development of combination therapies using this compound and other HCV inhibitors.
3. Investigation of the mechanism of action of this compound and its interaction with the NS5A protein.
4. Optimization of the synthesis method of this compound to reduce the cost and increase the yield.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo.
6. Development of new analogs of this compound with improved potency and selectivity.
7. Investigation of the potential of this compound for the treatment of other viral infections.
Métodos De Síntesis
The synthesis of 2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzonitrile, followed by the reaction with 2-(2-methoxyethoxy)acetic acid to form the intermediate compound. The final product is obtained by reacting the intermediate with 1,2-diaminocyclohexane and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its antiviral activity against HCV. In vitro studies have shown that this compound inhibits the replication of HCV by targeting the NS5A protein. In addition, this compound has been shown to have synergistic effects with other HCV inhibitors, such as interferon and ribavirin.
Propiedades
IUPAC Name |
1-(2,9-diazaspiro[4.5]decan-2-yl)-2-(2-methoxyethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-17-7-8-18-9-12(16)15-6-4-13(11-15)3-2-5-14-10-13/h14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTMQHVILGNXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)N1CCC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)
